5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride

Description

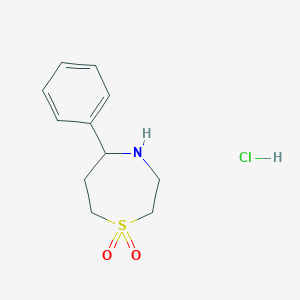

5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride is a bicyclic sulfone derivative characterized by a seven-membered 1,4-thiazepane ring with a phenyl substituent at the 5-position and two sulfonyl groups. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications. Its synthesis likely involves cyclization and functionalization steps analogous to those described for benzodioxin-thiadiazole hybrids (), though specific protocols remain undocumented in the provided sources.

Properties

IUPAC Name |

5-phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-15(14)8-6-11(12-7-9-15)10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRJTVZHICZBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCNC1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride involves several steps. One common method includes the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in water, followed by the addition of ammonium acetate at room temperature. The reactants are gently stirred for 3 hours at 80°C and then cooled . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.

Biology: The compound has shown potential as a sedative-hypnotic agent, making it a subject of interest in pharmacological studies.

Medicine: Its sedative-hypnotic properties make it a candidate for the development of new therapeutic agents for sleep disorders.

Industry: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its sedative-hypnotic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the brain. This modulation leads to an increase in GABAergic activity, resulting in sedative and hypnotic effects.

Comparison with Similar Compounds

1,4-Thiazepane 1,1-dioxide hydrochloride (No Phenyl Substituent)

Molecular Formula: C₅H₁₂ClNO₂S Molecular Weight: 185.67 g/mol

- Structural Difference : Lacks the phenyl group at the 5-position, resulting in a simpler, less lipophilic structure.

- Physicochemical Impact : The absence of the aromatic phenyl group likely increases aqueous solubility compared to the 5-phenyl derivative. This makes it more suitable for applications requiring polar interactions but less effective in penetrating lipid membranes.

- Applications : Primarily serves as a scaffold for further functionalization, as seen in the synthesis of fluorophenyl and benzo-fused analogs .

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride (Benzo-Fused Analog)

CAS Number: 24187-83-5 Molecular Formula: Presumed C₉H₁₀ClNO₂S (based on benzannulation of the core structure).

- Structural Difference : Incorporates a fused benzo ring, extending the π-conjugation system.

- Electronic and Steric Effects : The fused aromatic system increases planarity and may enhance binding to hydrophobic pockets in biological targets. However, steric bulk could reduce flexibility compared to the 5-phenyl derivative.

- Applications : Labeled for R&D use only, suggesting exploratory roles in drug discovery or material science .

7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride (Fluorinated Analog)

CAS Number: 2097936-37-1 Molecular Formula: C₁₁H₁₅ClFNO₂S Molecular Weight: 279.76 g/mol

- Structural Difference : Features a 2-fluorophenyl substituent at the 7-position instead of the 5-phenyl group.

- Comparative Note: The fluorophenyl group may improve pharmacokinetic properties (e.g., half-life) relative to the non-fluorinated 5-phenyl derivative, though direct activity data is unavailable .

Biological Activity

5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride is a compound of interest in pharmacology due to its potential therapeutic applications, particularly as a sedative-hypnotic agent. This article delves into the biological activities of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C11H16ClNO2S

- Molecular Weight : 261.76 g/mol

The compound is classified as a non-benzodiazepine sedative-hypnotic drug, which distinguishes it from traditional benzodiazepines like diazepam. Its unique structure allows for distinct pharmacological properties.

The primary mechanism of action involves the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, the compound exhibits sedative and hypnotic effects, which are crucial for its potential use in treating sleep disorders.

Sedative-Hypnotic Effects

Research indicates that this compound demonstrates significant sedative-hypnotic properties. In animal models, it has been shown to reduce sleep latency and increase total sleep time. These effects make it a candidate for further development in the treatment of insomnia and other sleep-related disorders.

Antimicrobial Activity

In addition to its sedative properties, derivatives of thiazepane compounds have shown promising antimicrobial activities. Studies have reported that certain thiazepane derivatives exhibit significant inhibition against various bacterial strains and fungi . This suggests potential applications in treating infections.

Antitumor Activity

Preliminary investigations into the anticancer properties of thiazepane derivatives indicate that they may possess antitumor activities. Research has demonstrated that some derivatives can inhibit tumor cell proliferation in vitro, warranting further exploration into their use as chemotherapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Type | Similarities | Differences |

|---|---|---|

| 1,4-Benzothiazepine | Sedative-hypnotic properties | Structural variations lead to different pharmacological effects. |

| Benzodiazepines | Both act on GABA receptors | Benzodiazepines are more widely studied and have established clinical uses. |

| Thiazine Derivatives | Shared heterocyclic structure | Varying biological activities and therapeutic applications. |

Study on Sedative Effects

In a controlled study involving rats, administration of this compound resulted in a statistically significant increase in sleep duration compared to control groups receiving saline or traditional benzodiazepines.

Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stability of 5-phenyl-1,4-thiazepane 1,1-dioxide hydrochloride in experimental settings?

Characterization should combine chromatographic and spectroscopic techniques. For purity assessment, use Thin-Layer Chromatography (TLC) with a silica gel plate and a solvent system like diethyl ether/diethylamine (39:1), as outlined in related thiazepane derivative analyses . Quantitative purity can be determined via HPLC-UV with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Stability studies under varying pH, temperature, and light exposure should employ accelerated degradation protocols , with mass spectrometry (LC-MS) to identify degradation products.

Q. How can researchers optimize synthesis protocols for 5-phenyl-1,4-thiazepane 1,1-dioxide hydrochloride to improve yield and reproducibility?

Adopt a factorial design approach to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters and optimize conditions . Intermediate monitoring via NMR spectroscopy (e.g., tracking ring-closure efficiency in thiazepane formation) and in situ IR for real-time reaction progress is critical. Post-synthesis, recrystallization using ethanol/water mixtures under controlled cooling rates can enhance purity and yield.

Advanced Research Questions

Q. What methodological strategies can resolve contradictory data in pharmacokinetic studies of 5-phenyl-1,4-thiazepane 1,1-dioxide hydrochloride, such as conflicting bioavailability results across models?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo). Address this by:

- Cross-validating assays : Compare Caco-2 cell permeability data with in situ intestinal perfusion models.

- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) software to simulate absorption pathways, incorporating physicochemical properties (logP, pKa) and protein-binding data .

- Isotopic tracing : Employ deuterated analogs to track metabolic pathways and identify species-specific enzyme interactions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems (e.g., neuropharmacological targets)?

Integrate multi-omics approaches :

- Chemoproteomics : Use photoaffinity labeling with a modified thiazepane probe to capture protein targets in neuronal lysates.

- Transcriptomic profiling : Apply RNA-seq to identify downstream gene regulation in treated vs. untreated cell lines.

- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., GABA_A receptor subtypes) to predict binding affinities and conformational changes .

Controls should include structurally related but inactive analogs to distinguish target-specific effects.

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of 5-phenyl-1,4-thiazepane 1,1-dioxide hydrochloride?

Chiral resolution requires High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral columns (e.g., Chiralpak IA or IB). Mobile phases of hexane/isopropanol with 0.1% diethylamine are effective for baseline separation . For preparative-scale isolation, simulated moving bed (SMB) chromatography optimizes solvent usage and throughput. Confirm enantiomeric purity via circular dichroism (CD) spectroscopy and X-ray crystallography of resolved fractions.

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in cytotoxicity assays when testing 5-phenyl-1,4-thiazepane 1,1-dioxide hydrochloride across cell lines?

- Normalize data using cell viability markers (e.g., ATP levels via luminescence) alongside test compounds.

- Include mechanistic controls : Co-treat with antioxidants (e.g., NAC) to assess oxidative stress contributions.

- Leverage multi-parametric assays (e.g., high-content imaging for mitochondrial membrane potential and caspase activation) to distinguish apoptosis from necrosis .

Q. What computational tools are recommended for predicting the environmental fate or biodegradation pathways of this compound?

Use EPI Suite (EPA) for estimating biodegradation half-lives and Gaussian software for DFT calculations to model hydrolysis or photolysis pathways. Pair with molecular docking (AutoDock Vina) to predict interactions with microbial enzymes (e.g., cytochrome P450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.